molecular formula C3H7NaO4S2 B1604218 Sodium 2-hydroxy-3-mercaptopropanesulphonate CAS No. 20055-98-5

Sodium 2-hydroxy-3-mercaptopropanesulphonate

Cat. No.: B1604218
CAS No.: 20055-98-5
M. Wt: 194.2 g/mol
InChI Key: WBZSEACLCTWMGY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

Molecular Formula and Functional Groups

The compound has the molecular formula C₃H₇NaO₄S₂ (molecular weight: 194.21 g/mol). Its IUPAC name, sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate, reflects the positions of key functional groups:

  • A hydroxyl group (-OH) at the C2 position
  • A thiol group (-SH) at the C3 position
  • A sulfonate group (-SO₃⁻) at the C1 position.

The sodium counterion neutralizes the sulfonate group, enhancing water solubility (405 g/L at 20°C).

Stereochemical Features

The molecule exhibits stereochemical flexibility due to:

  • Free rotation around the C1-C2 and C2-C3 single bonds
  • Chirality at C2 and C3, creating potential enantiomers (R,R; R,S; S,R; S,S).
    • Experimental data suggest a preference for the threo configuration (hydroxyl and thiol groups on opposite sides).
Table 1: Key Bond Lengths and Angles (Theoretical Calculations)
Parameter Value (Å/°) Method
S1–O (sulfonate) 1.46–1.49 DFT/B3LYP
C2–O (hydroxyl) 1.42 DFT/B3LYP
C3–S (thiol) 1.82 DFT/B3LYP
C1–C2–C3 bond angle 112.5° MD Simulation

The thiol group’s nucleophilicity is attenuated by hydrogen bonding with the hydroxyl group (O–H···S distance: 2.67 Å).

Properties

IUPAC Name

sodium;2-hydroxy-3-sulfanylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S2.Na/c4-3(1-8)2-9(5,6)7;/h3-4,8H,1-2H2,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZSEACLCTWMGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942069
Record name Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20055-98-5
Record name Sodium 2-hydroxy-3-mercaptopropanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020055985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-hydroxy-3-mercaptopropanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of High-Purity 3-Mercapto Propyl-Sulfonate

One method for synthesizing high-purity 3-mercapto propyl-sulfonate involves a two-step process:

  • Reaction of Sodium Methoxide with Hydrogen Sulfide: Sodium methoxide is dissolved in an organic solvent, and hydrogen sulfide gas is introduced into the solution while stirring. This reaction occurs under specific conditions, with the temperature maintained between 10°C and 40°C, to produce sodium sulfhydrate with a purity of up to 99%. The molar ratio of hydrogen sulfide to sodium methoxide is maintained between 1:1 and 1.5:1. The organic solvent used in this step can be alcohols (such as methanol or ethanol), ethers, esters, or alkanes. The temperature for the reaction between hydrogen sulfide and sodium methoxide to generate sodium sulfhydrate is preferably kept between 15°C and 35°C.
  • Reaction with Propane Sultone: The sodium sulfhydrate obtained in the first step is reacted with propane sultone (1,3-PS) at a temperature between 10°C and 40°C. The molar ratio of sodium sulfhydrate to propane sultone is maintained between 1:1 and 1:1.5. After the reaction, the mixture is warmed to 50-60°C and kept at that temperature for one hour, then cooled to 15-35°C, and the 3-sulfenyl propane sulfonic acid sodium liquid is filtered off to obtain the final product. Uniform mixing of the sodium sulfhydrate and propane sultone solutions involves adding the propane sultone to the sodium sulfhydrate solution.

The chemical equation for the overall reaction is as follows:

\$$
NaOCH3 + H2S \rightarrow NaSH + CH_3OH
\$$

\$$
NaSH + C3H6O3S \rightarrow C3H6(SH)SO3Na
\$$

This method reportedly achieves a yield greater than or equal to 90% and a purity greater than or equal to 95% for the final product. The use of high-purity sodium sulfhydrate and the specific reaction conditions help minimize side reactions and improve the overall quality of the product.

Chemical Reactions Analysis

Redox Reactions

SSO₃ acts as a strong reducing agent due to its -SH group, enabling it to participate in redox reactions. Key reactions include:

  • Halogens (Cl₂, Br₂, I₂) Neutralization : SSO₃ reduces halogens to their -1 oxidation states, making it effective in wastewater treatment and bleach neutralization .

  • Silver Halide Complexation : In photography, SSO₃ forms water-soluble complexes with silver halides (e.g., AgBr), facilitating their removal during the fixing process .

  • Cyanide Detoxification : SSO₃ reacts with cyanide (CN⁻) to form thiocyanate (SCN⁻), a non-toxic compound excreted via urine .

Reaction Example :
SSO₃+CNSCN+Other Products\text{SSO₃} + \text{CN}^- \rightarrow \text{SCN}^- + \text{Other Products}
This reaction underscores its role as an antidote for cyanide poisoning .

Textile and Bleaching Processes

SSO₃ neutralizes excess chlorine in bleach baths, preventing fabric damage. Its reducing action converts residual chlorine to chloride ions .
Conditions :

  • pH: Alkaline

  • Temperature: Standard industrial conditions

  • Products: Cl⁻ ions, water

Photographic Fixing Agents

SSO₃ removes unexposed silver halides via complexation:
SSO₃+AgBrAg(SSO₃)+Br\text{SSO₃} + \text{AgBr} \rightarrow \text{Ag(SSO₃)}^- + \text{Br}^-
This reaction ensures clear photographic images .

Cyanide Poisoning Treatment

SSO₃’s thiol group binds cyanide, forming thiocyanate, which is excreted safely. This reaction is critical in emergency medicine .

Analytical Chemistry

SSO₃ serves as a titrant for metal ions (Cu²⁺, Ag⁺, Au³⁺) due to its ability to form stable complexes. For example:
SSO₃+Cu2+Cu(SSO₃)\text{SSO₃} + \text{Cu}^{2+} \rightarrow \text{Cu(SSO₃)}
This reaction is used in spectrophotometric and chromatographic methods .

Research Findings

  • Safety : No toxic effects on neural structures observed in guinea pig studies, indicating potential neurotological safety .

  • Process Optimization : Synthesis methods aim to improve yield and purity while reducing waste .

Scientific Research Applications

Electrodeposition

One of the primary applications of sodium 2-hydroxy-3-mercaptopropanesulphonate is in the field of electrochemistry, specifically in the electrodeposition of metals. It acts as an additive in copper electrodeposition processes, improving the quality and characteristics of deposited films. A study highlighted its role in enhancing the uniformity and adherence of copper layers during deposition, which is critical for microelectronics manufacturing .

Nanomaterials Synthesis

The compound is also utilized in the synthesis of nanomaterials. It serves as a stabilizing agent for nanoparticles, preventing agglomeration and ensuring uniform dispersion in solutions. For instance, it has been used to stabilize gold and silver nanoparticles, which are essential for various applications including catalysis and sensing technologies.

Biochemical Applications

In biochemical research, this compound has been employed as a reducing agent in the synthesis of biologically relevant compounds. Its thiol group can participate in redox reactions, making it useful for preparing thiol-functionalized biomolecules that are important for drug development and biochemical assays.

Data Tables

Application AreaSpecific Use CaseBenefits
ElectrodepositionCopper deposition in microelectronicsImproved film uniformity and adhesion
NanomaterialsStabilization of gold/silver nanoparticlesPrevents agglomeration
Biochemical ResearchReducing agent for synthesizing thiol compoundsFacilitates redox reactions

Case Study 1: Copper Electrodeposition

In a study published in ACTA CHIM SINICA, researchers investigated the effects of this compound on copper deposition processes. The results indicated that the addition of this compound significantly enhanced the stability of the electrochemical process, leading to smoother copper deposits with fewer defects. The study concluded that this additive could be crucial for improving manufacturing processes in semiconductor industries .

Case Study 2: Nanoparticle Stabilization

Another investigation focused on using this compound to stabilize silver nanoparticles for antimicrobial applications. The study demonstrated that the compound effectively prevented particle aggregation, which is vital for maintaining high surface area and reactivity. The stabilized nanoparticles exhibited enhanced antibacterial properties against common pathogens .

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-mercaptopropanesulphonate involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets such as metal ions and organic radicals, stabilizing them through reduction. This compound also participates in various biochemical pathways, enhancing the stability and activity of enzymes and other proteins.

Comparison with Similar Compounds

Sodium 3-Mercaptopropanesulphonate (MPS)

Key Differences:

  • Functional Groups: MPS lacks the hydroxyl group present in the target compound, reducing its hydrogen-bonding capacity and solubility in polar solvents.
  • Physical Properties:
    • MPS has a molecular formula of C₃H₇O₃S₂Na and a molecular weight of 178.21 g/mol .
    • Solubility: ~50% in water at 20°C, slightly soluble in alcohols .
  • Applications: MPS is used as a corrosion inhibitor and radical scavenger in industrial water treatment . The hydroxyl group in the target compound could expand its utility in biomedical applications due to enhanced biocompatibility.

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

Key Differences:

  • Structure: Features a branched methyl group and a double bond, unlike the linear hydroxy-mercapto structure of the target compound.
  • Reactivity: The double bond enables polymerization, making it a monomer for ion-exchange resins . In contrast, the hydroxyl and mercapto groups in the target compound may favor chelation or redox reactions.
  • Safety: Classified under GHS 1.0, with specific hazards unmentioned in the evidence .

Methyl 2-Hydroxyacetate (CAS 96-35-5)

Key Differences:

  • Functional Groups: Contains an ester (-COO-) and hydroxyl group, differing from the sulphonate and mercapto groups in the target compound.
  • Applications: Primarily used in organic synthesis. Its safety data sheet highlights inhalation risks and first-aid measures , whereas sulphonates like MPS are less volatile.
  • Solubility: Polar ester group ensures moderate solubility in water, but the absence of sulphonate limits ionic interactions .

Comparative Data Table

Property Sodium 2-Hydroxy-3-Mercaptopropanesulphonate (Hypothetical) Sodium 3-Mercaptopropanesulphonate (MPS) Sodium 2-Methylprop-2-ene-1-Sulphonate Methyl 2-Hydroxyacetate
CAS No. Not Available 17636-10-1 1561-92-8 96-35-5
Molecular Formula C₃H₇O₄S₂Na (inferred) C₃H₇O₃S₂Na C₄H₇O₃S⁻Na⁺ C₃H₆O₃
Functional Groups -OH, -SH, -SO₃⁻ -SH, -SO₃⁻ -CH₃, C=C, -SO₃⁻ -OH, -COOCH₃
Solubility in Water High (predicted) ~50% High (ionic nature) Moderate
Applications Biomedical, redox catalysis (inferred) Water treatment, corrosion inhibition Polymer synthesis Organic synthesis
Hazards Likely low volatility, irritant (inferred) Not specified GHS 1.0 classification Inhalation risk

Research Implications and Gaps

While MPS and sodium 2-methylprop-2-ene-1-sulphonate provide benchmarks for sulphonate behavior, the hydroxyl group in the target compound necessitates further study. Key research areas include:

  • Solubility and Stability: Experimental validation of solubility in aqueous and organic solvents.
  • Toxicity Profile: Comparative analysis with MPS to assess biocompatibility.
  • Industrial Relevance: Potential use in redox-sensitive environments, such as antioxidant formulations or metal-ion chelation.

Biological Activity

Sodium 2-hydroxy-3-mercaptopropanesulphonate, also known as sodium 2-hydroxypropane-1-sulfonate, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₃H₇NaO₄S₂
  • CAS Number : 23663670

The compound features a sulfonate group, a hydroxyl group, and a mercapto group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The presence of the thiol (-SH) group allows the compound to act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress.
  • Chelation of Metals : The compound can form complexes with metal ions, potentially reducing metal toxicity in biological systems.
  • Modulation of Cellular Signaling : It may influence various signaling pathways due to its interaction with cellular components, affecting processes like apoptosis and cell proliferation.

Antioxidant Activity

A study published in PubChem indicated that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to reduce oxidative damage in cellular models by decreasing reactive oxygen species (ROS) levels .

Cytotoxic Effects

Research has shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, a study highlighted its potential in reducing cell viability in specific cancer types through apoptosis induction .

Case Study 1: Antioxidant Efficacy in Animal Models

In an experimental study involving juvenile porcine models, this compound was administered to assess its antioxidant efficacy. The results indicated a significant reduction in oxidative stress markers compared to control groups, suggesting its potential use as a dietary supplement to enhance animal health .

Case Study 2: Application in Food Safety

Another investigation focused on the compound's ability to chelate heavy metals in food products. The study found that this compound effectively reduced lead and cadmium levels in contaminated meat samples, highlighting its application in food safety .

Data Summary Table

PropertyDescription
Molecular Weight 174.21 g/mol
Solubility Soluble in water
Antioxidant Activity Significant reduction of ROS
Cytotoxicity Induces apoptosis in cancer cell lines
Metal Chelation Effective against lead and cadmium

Q & A

Q. What are the optimal synthetic routes for Sodium 2-hydroxy-3-mercaptopropanesulphonate, and how is purity assessed?

Methodological Answer: The compound is synthesized via sulfonation and mercaptan substitution reactions. Key steps include controlling pH (neutral to slightly alkaline) and temperature (60–80°C) to minimize side products. Purity assessment requires ion-pair chromatography (IPC) with sodium alkylsulfonates as ion-pairing agents, as specified in USP reagent standards for analogous sulfonates . Quantitative analysis can employ titration (e.g., iodometric titration for thiol groups) or spectroscopic methods (FT-IR for functional groups). Molecular characterization via high-resolution mass spectrometry (HRMS) confirms the formula C₃H₇NaO₄S₂ (MW: 194.21) .

Q. What analytical techniques are recommended for quantifying this compound in aqueous matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (210–230 nm) is effective, using sodium 1-decanesulfonate as an ion-pairing agent to enhance retention . For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) targets sulfur or sodium atoms. Calibration standards must account for matrix effects, particularly in electroplating baths where metal ions may interfere .

Advanced Research Questions

Q. How does this compound stabilize nickel electroplating processes, and what experimental designs validate its efficacy?

Methodological Answer: The compound acts as a brightener and anti-pitting agent by forming complexes with nickel ions, reducing surface tension. To validate efficacy:

  • Electrochemical Testing : Use cyclic voltammetry (CV) to study polarization behavior.
  • Surface Morphology : Compare SEM/EDS results of plated surfaces with/without the compound.
  • Controlled Variables : Maintain bath pH (3.5–5.0), temperature (45–55°C), and current density (2–5 A/dm²) .
  • Replication : Include placebo-controlled trials (e.g., sodium bicarbonate as a non-reactive analog) to isolate its effects, as seen in pharmacological study designs .

Q. How can researchers resolve discrepancies in reported stability data of this compound under varying pH conditions?

Methodological Answer: Contradictions often arise from inconsistent buffer systems or oxidation of the thiol group. To address this:

  • Stability Studies : Conduct accelerated degradation tests (40–60°C, 75% RH) across pH 2–10. Monitor thiol loss via Ellman’s assay .
  • Oxidative Protection : Add antioxidants (e.g., ascorbic acid) in acidic conditions and compare results with unprotected samples.
  • Multi-Lab Validation : Collaborate across labs using harmonized protocols, as recommended for sodium intake studies to mitigate methodological variability .

Methodological Considerations

  • Chromatography : Use sodium 1-heptanesulfonate or similar ion-pairing agents to improve separation in IPC .
  • Safety Protocols : Handle thiol-containing compounds under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Calibration : Prepare standards in matrices mimicking experimental conditions (e.g., nickel sulfate solutions for electroplating studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-hydroxy-3-mercaptopropanesulphonate
Reactant of Route 2
Sodium 2-hydroxy-3-mercaptopropanesulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.